molecular formula C16H11Cl2N3OS2 B371242 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarbothioamide

2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarbothioamide

Cat. No.: B371242
M. Wt: 396.3g/mol
InChI Key: VRFPBWMTHUZMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide is a complex organic compound with the molecular formula C16H11Cl2N3OS2 and a molecular weight of 396.30 g/mol . This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both chloro and thiocarbamoyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other thiophene derivatives.

Properties

Molecular Formula

C16H11Cl2N3OS2

Molecular Weight

396.3g/mol

IUPAC Name

1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C16H11Cl2N3OS2/c17-9-5-7-10(8-6-9)19-16(23)21-20-15(22)14-13(18)11-3-1-2-4-12(11)24-14/h1-8H,(H,20,22)(H2,19,21,23)

InChI Key

VRFPBWMTHUZMDS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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